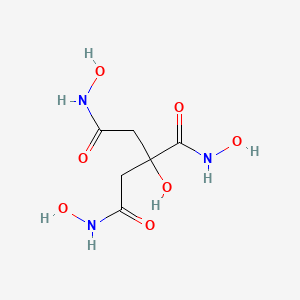
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide is a complex organic compound characterized by the presence of multiple hydroxyl and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with hydroxylating agents under controlled conditions to introduce the hydroxyl groups. The carboxamide groups are then introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethoxypropane: A related compound with methoxy groups instead of hydroxyl groups.
1,1,3,3-Tetraethoxypropane: Similar structure but with ethoxy groups.
Uniqueness
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which provide distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
6939-43-1 |
|---|---|
Molecular Formula |
C6H11N3O7 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide |
InChI |
InChI=1S/C6H11N3O7/c10-3(7-14)1-6(13,5(12)9-16)2-4(11)8-15/h13-16H,1-2H2,(H,7,10)(H,8,11)(H,9,12) |
InChI Key |
HHSBOVDFMVGNGS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NO)C(CC(=O)NO)(C(=O)NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


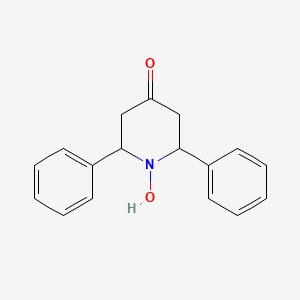
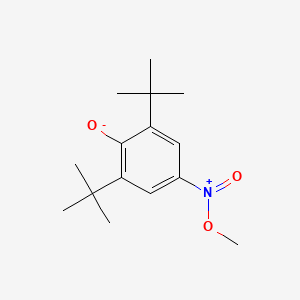

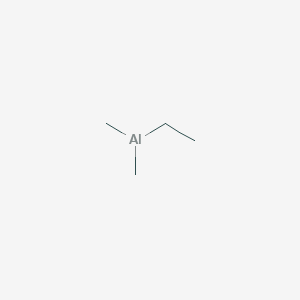
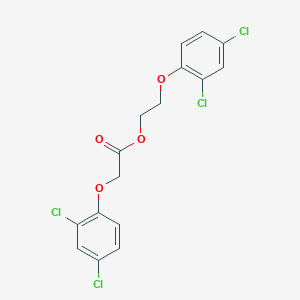
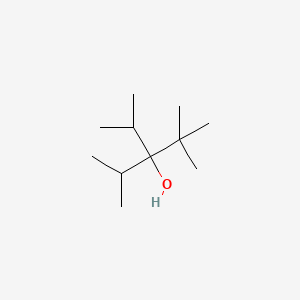
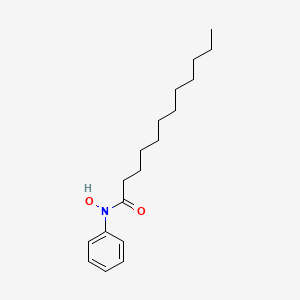
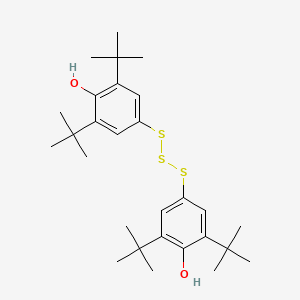
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
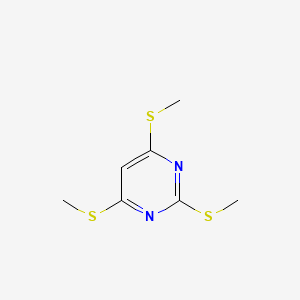

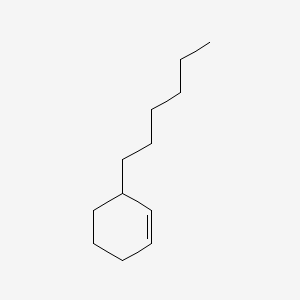
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)

